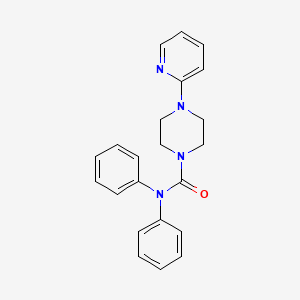

N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c27-22(25-17-15-24(16-18-25)21-13-7-8-14-23-21)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMAOQOFVAPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with diphenyl and pyridinyl substituents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide, exhibit potent anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar piperazine derivatives can lead to G2/M cell cycle arrest in colorectal cancer cells by selectively inhibiting specific protein interactions involved in cell cycle regulation .

Neurological Disorders

N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide has also been investigated for its potential use in treating neurological disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter systems is under exploration, particularly its interaction with serotonin receptors, which may lead to anxiolytic effects .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of piperazine derivatives against a range of pathogens. The compound has shown efficacy against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics .

Synthesis and Structure-Activity Relationship

The synthesis of N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions that include the formation of piperazine rings and subsequent modifications to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and minimizing toxicity.

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Essential for binding affinity to target receptors |

| Pyridine Substitution | Modulates lipophilicity and receptor selectivity |

| Phenyl Groups | Influence on pharmacokinetic properties |

Clinical Research

A notable case study involved the evaluation of N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide in a clinical trial aimed at assessing its safety and efficacy in patients with anxiety disorders. The trial utilized a double-blind, placebo-controlled design, revealing promising results in reducing anxiety symptoms compared to baseline measurements .

Real-world Applications

Another case study focused on the application of this compound in a real-world setting for treating chronic pain conditions. Data from electronic health records indicated that patients receiving treatment with piperazine derivatives experienced significant pain relief with manageable side effects, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can enhance cognitive function, making it a potential candidate for the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pharmacological Considerations

- Metabolic Stability : demonstrates that N-demethylation is a major metabolic pathway for carboxamide analogs, mediated by liver microsomal enzymes. Compounds with electron-withdrawing groups (e.g., CF₃ in 8b or CAS 856189-81-6) may exhibit slower metabolism compared to the target compound .

- Bioactivity : Pyridin-2-yl and phenyl groups in the target compound could enhance binding to aromatic residues in enzyme active sites, while bulkier substituents (e.g., benzoyl in 8b) may improve selectivity but reduce solubility .

Biological Activity

N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide (commonly referred to as DPP) is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

DPP is a piperazine derivative characterized by its diphenyl and pyridine substituents. Its chemical structure can be represented as follows:

This structure contributes to its ability to interact with various biological targets, including enzymes and receptors.

DPP has been studied for its role as an enzyme inhibitor , particularly as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is crucial in treating neurodegenerative disorders such as Alzheimer's disease .

Enzyme Inhibition

The compound has shown significant inhibitory activity against several enzymes, including:

- Acetylcholinesterase (AChE) : DPP binds to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.

- CYP51 and CYP5122A1 : DPP analogs have demonstrated inhibitory effects on these enzymes involved in sterol biosynthesis in Leishmania species, suggesting potential applications in antiparasitic therapies .

Biological Activities

The biological activities of DPP extend beyond enzyme inhibition. Notable effects include:

- Antiparasitic Activity : DPP and its analogs have exhibited potent activity against Leishmania promastigotes, with selectivity for inhibiting parasite growth over mammalian cells .

- Neuroprotective Effects : Research indicates that DPP may protect neuronal cells from oxidative stress, enhancing cell viability under harmful conditions .

- Anti-inflammatory Properties : DPP has shown promise in reducing inflammation, which is beneficial in various chronic diseases .

Case Studies and Experimental Data

- Inhibition of Leishmania Growth :

- Neuroprotective Studies :

- Anti-inflammatory Activity :

Table 1: Biological Activities of DPP and Analog Compounds

Q & A

Q. What methods are used to scale up synthesis while maintaining enantiomeric excess (ee) >98%?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.